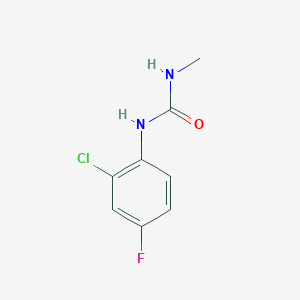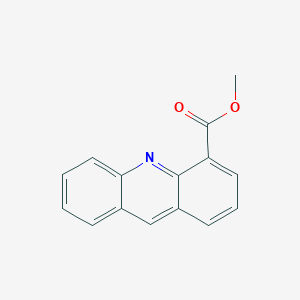
Methyl Acridine-4-carboxylate
Descripción general
Descripción
Methyl Acridine-4-carboxylate is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine derivatives have been used industrially as pigments and dyes since the nineteenth century . The unique planar ring structure of acridine allows it to interact with various biomolecular targets, making it a valuable compound in pharmaceutical and industrial applications .
Métodos De Preparación
The synthesis of Methyl Acridine-4-carboxylate typically involves the reaction of acridine derivatives with methylating agents. One common method involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methylating agents such as methyl iodide in the presence of a base like triethylamine . The reaction conditions usually include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl Acridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methyl group, forming new derivatives.
Hydrolysis: Hydrolysis of this compound in acidic or basic conditions can lead to the formation of acridine-4-carboxylic acid.
Common reagents and conditions used in these reactions include solvents like THF, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl Acridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are valuable in organic synthesis and materials science.
Mecanismo De Acción
The mechanism of action of Methyl Acridine-4-carboxylate involves its ability to intercalate into DNA, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerases and telomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s planar ring structure allows it to fit between the base pairs of DNA, stabilizing the intercalated complex and preventing the normal functioning of the DNA .
Comparación Con Compuestos Similares
Methyl Acridine-4-carboxylate can be compared with other similar compounds, such as:
Acridine-4-carboxamide: This compound has a similar structure but with an amide group instead of a methyl ester.
9-Aminoacridine derivatives: These compounds are known for their powerful cytotoxic and antileukemic properties.
Triazoloacridone: This derivative has entered clinical studies for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives.
Propiedades
IUPAC Name |
methyl acridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11-9-10-5-2-3-8-13(10)16-14(11)12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFITRVWCNEJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453921 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188054-45-7 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester](/img/structure/B3048872.png)

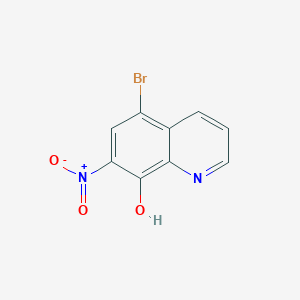

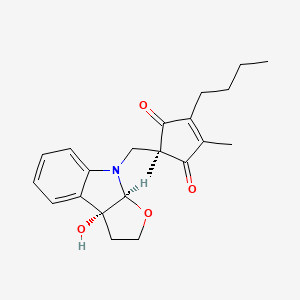
![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)

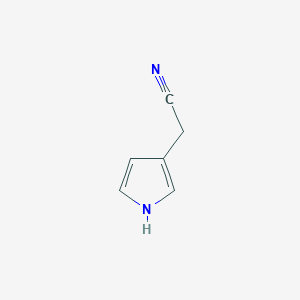
![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)
